4-{3-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole
Description
Properties
IUPAC Name |
3-benzyl-6-[5-methyl-1-(3-methylphenyl)triazol-4-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N7S/c1-13-7-6-10-16(11-13)26-14(2)18(22-25-26)19-24-27-17(21-23-20(27)28-19)12-15-8-4-3-5-9-15/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZOXAPCDLMNXQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(N=N2)C3=NN4C(=NN=C4S3)CC5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole scaffold .
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to achieve higher yields and purity. This may include the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
4-{3-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while substitution reactions can produce a wide range of substituted triazole-thiadiazole compounds .
Scientific Research Applications
Biological Activities
The compound shows promise in several therapeutic areas due to its diverse biological activities:
-
Antimicrobial Activity
- Compounds containing the triazolo-thiadiazole structure have demonstrated significant antibacterial and antifungal properties. For instance, derivatives have been tested against various strains including Staphylococcus aureus and Escherichia coli, exhibiting moderate to good inhibition at concentrations ranging from 12.5 to 100 µg/mL .
-
Anticancer Properties
- Research indicates that triazolo-thiadiazole derivatives possess anticancer activity. In vitro studies have shown that certain derivatives can inhibit the growth of cancer cell lines such as MDA-MB-231 (breast cancer) with IC50 values lower than those of standard chemotherapeutic agents like cisplatin . The presence of electronegative groups in some derivatives enhances their anticancer potential.
- Anti-inflammatory Effects
Case Studies and Research Findings
Synthetic Approaches
The synthesis of 4-{3-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole typically involves multi-step reaction protocols starting from simpler benzyl and triazole derivatives. The synthetic routes often include cyclization reactions and functional group modifications to achieve the desired pharmacophore.
Computational Studies
Computational methods have been employed to predict the biological activity and optimize the structure of triazolo-thiadiazole derivatives. Molecular docking studies suggest that these compounds can effectively bind to specific biological targets involved in disease pathways .
Mechanism of Action
The mechanism of action of 4-{3-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This interaction can lead to various biological effects, such as the inhibition of cancer cell proliferation or the reduction of inflammation .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key structural variations among triazolo-thiadiazole derivatives lie in the substituents at positions 3 and 6 of the triazolothiadiazole core. These modifications significantly influence physicochemical properties and bioactivity.
Table 1: Structural and Functional Comparison of Selected Analogues
Key Observations:
- Lipophilicity : The target compound’s benzyl and 3-methylphenyl groups confer higher logP values compared to methoxy-substituted analogues (e.g., Compound 15, 16), enhancing membrane penetration but possibly reducing aqueous solubility .
- Planarity : Unlike the planar triazolothiadiazole ring in Compound 16 , the bulkier benzyl group in the target compound may disrupt planarity, affecting stacking interactions with biological targets .
Pharmacological Activities
Antimicrobial Activity :
- The target compound’s methylphenyl group may enhance Gram-positive bacterial inhibition compared to methoxy-substituted derivatives (e.g., Compound 16), as alkyl groups improve penetration through lipid bilayers .
- Compound 11c showed MIC values of 2–8 µg/mL against S. aureus, attributed to its electron-withdrawing trimethoxyphenyl group .
Anticancer Potential :
- Triazolo-thiadiazoles with aromatic substituents (e.g., TTDZ1-TTDZ27) exhibit IC50 values of 10–50 µM against MCF-7 and HeLa cells . The target compound’s benzyl group may further enhance cytotoxicity by promoting apoptosis via kinase inhibition.
Enzyme Interactions :
- Docking studies () suggest that pyrazole-containing analogues (e.g., Compound 15) bind strongly to fungal 14-α-demethylase, while the target compound’s bulkier substituents may favor interactions with mammalian targets like COX-2 .
Physicochemical and Pharmacokinetic Profiles
Table 2: Predicted ADME Properties
| Property | Target Compound | Compound 15 | Compound 16 |
|---|---|---|---|
| Molecular Weight | 430.5 | 368.46 | 424.4 |
| logP (Calc.) | 3.8 | 2.9 | 3.2 |
| Hydrogen Bond Donors | 0 | 1 | 0 |
| Solubility (mg/mL) | 0.05 (Low) | 0.1 | 0.03 |
- The target compound’s low solubility may limit oral bioavailability, necessitating formulation optimizations (e.g., nanocarriers) .
Biological Activity
The compound 4-{3-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole is a member of the triazole and thiadiazole family of compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity based on recent research findings.
- Molecular Formula: C24H24N6S
- Molecular Weight: 448.55 g/mol
- CAS Number: Not specified in the sources.
Anticancer Activity
Recent studies have demonstrated that derivatives of triazolo-thiadiazoles exhibit significant anticancer properties. For instance:
- In vitro Studies: Compounds similar to the target compound were tested against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that certain derivatives achieved over 80% inhibition of cell growth at specific concentrations .
- Mechanism of Action: The anticancer activity is often attributed to the induction of apoptosis and cell cycle arrest in cancer cells. The presence of the thiadiazole moiety enhances lipophilicity, which may contribute to improved cellular uptake and efficacy .
Antimicrobial Activity
The compound has shown promising antimicrobial properties:
- Bacterial Inhibition: Research indicates that triazolo-thiadiazole derivatives have exhibited activity against both Gram-positive and Gram-negative bacteria. For example, compounds were found to inhibit the growth of Staphylococcus aureus and Escherichia coli at low micromolar concentrations .
- Fungal Activity: Some derivatives also displayed antifungal activity against Candida albicans, suggesting a broad spectrum of antimicrobial potential .
Antidiabetic Effects
The potential antidiabetic properties of triazolo-thiadiazoles have been explored:
- In vivo Studies: Animal models treated with these compounds showed a significant reduction in blood glucose levels and improved insulin sensitivity. This suggests that they may act by enhancing glucose uptake in peripheral tissues .
Neuroprotective Effects
Emerging evidence suggests that these compounds may offer neuroprotective benefits:
- Mechanisms: The neuroprotective effects are hypothesized to be due to modulation of neurotransmitter systems and reduction of oxidative stress markers in neuronal cells .
Structure-Activity Relationship (SAR)
The biological activity of triazolo-thiadiazoles is closely linked to their structural features:
- Substituents: Variations in substituents on the benzyl and methyl groups significantly influence potency. For instance, electron-donating groups enhance activity against cancer cells while maintaining low toxicity profiles .
| Substituent Type | Effect on Activity |
|---|---|
| Electron-donating | Increased anticancer activity |
| Electron-withdrawing | Reduced antimicrobial efficacy |
Case Studies
- Study on Anticancer Properties:
- Antimicrobial Testing:
Q & A
Q. What are common pitfalls in characterizing triazolo-thiadiazole derivatives?
- Pitfall : Overlapping NMR signals from aromatic protons. Solution : Use 2D NMR (COSY, HSQC) to resolve spin systems .
- Pitfall : Low crystallinity hindering X-ray analysis. Solution : Co-crystallize with picric acid or use slow evaporation in DMF/water .
Q. How to design experiments for mechanism-of-action studies?
- Enzyme inhibition assays : Measure IC₅₀ against target enzymes (e.g., 14-α-demethylase) using spectrophotometric NADPH depletion .
- Fluorescent probes : Label the compound with BODIPY to track cellular uptake via confocal microscopy .
Key Citations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
